molecular formula C22H24N4O2 B11982544 N'-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11982544
M. Wt: 376.5 g/mol
InChI Key: QRGOFAMDQSDSNG-FCDQGJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-ethoxyphenyl)propylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-4-19(16-10-12-18(13-11-16)28-5-2)23-26-22(27)21-14-20(24-25-21)17-8-6-15(3)7-9-17/h6-14H,4-5H2,1-3H3,(H,24,25)(H,26,27)/b23-19+

InChI Key

QRGOFAMDQSDSNG-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.